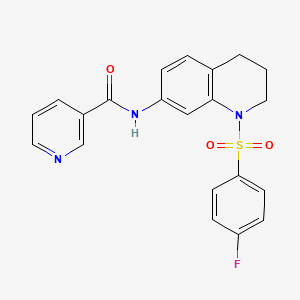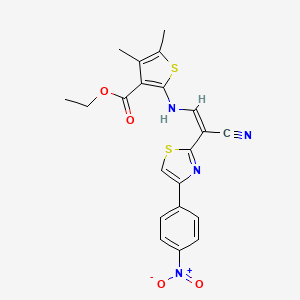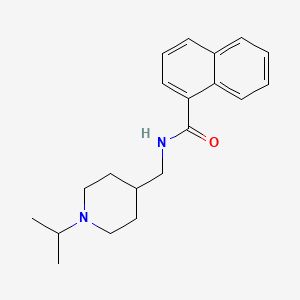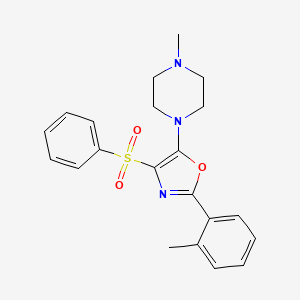
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(methylsulfonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(methylsulfonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19N3O5S2 and its molecular weight is 421.49. The purity is usually 95%.
BenchChem offers high-quality N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(methylsulfonyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(methylsulfonyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antioxidant Activities
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(methylsulfonyl)benzenesulfonamide and its derivatives have been explored for their potential antimicrobial and antioxidant activities. A study by Badgujar, More, & Meshram (2018) synthesized various sulfonamides from Ampyrone with different benzene sulfonyl chlorides. The in vitro antimicrobial activities were tested against bacterial and fungal strains using the agar well diffusion method. Additionally, their free radical scavenging activity was investigated using the DPPH method, showing that some compounds exhibited significant antimicrobial and antioxidant activities.
Crystallographic and Conformational Analysis
The crystallographic study and conformational analysis of similar compounds have also been conducted. Borges et al. (2014) reported on the crystal structures of certain compounds used in an antileishmania study. Their study revealed significant differences in conformations adopted by these molecules in the solid state compared to solution, providing insights into their interaction dynamics.
Anticancer Potential and Enzyme Inhibition
Another aspect of research includes evaluating the potential anticancer activities of these compounds. For example, Küçükgüzel et al. (2013) synthesized a series of novel compounds and tested them for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. They found that certain compounds exhibited significant activity, including anti-inflammatory and analgesic properties without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib.
Antibacterial Studies
Further studies have focused on the antibacterial properties of related compounds. For instance, Asiri & Khan (2010) synthesized a series of Schiff bases containing the 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one moiety and evaluated their antibacterial activities. Their results showed that some of these compounds exhibited moderate to good antibacterial activity against various bacterial strains.
Synthesis and Characterization
The synthesis and characterization of these compounds are crucial for understanding their properties and potential applications. Meierhoefer et al. (2005) detailed the preparation of new pyrazol-benzenesulfonamides from polylithiated C(α),N-phenylhydrazones and methyl 2-(aminosulfonyl)benzoate.
properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylsulfonylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S2/c1-13-17(18(22)21(20(13)2)14-8-5-4-6-9-14)19-28(25,26)16-11-7-10-15(12-16)27(3,23)24/h4-12,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPKSUAZTVPUDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(methylsulfonyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)butan-1-ol](/img/structure/B2691015.png)



![N-(3-chlorophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2691021.png)


![2-[(10-Cyanopyrido[1,2-a]indol-3-yl)oxy]acetamide](/img/structure/B2691028.png)

![8-(3-(1H-imidazol-1-yl)propyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2691033.png)
![2-(4-chlorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2691034.png)

![7-(Furan-2-ylmethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B2691037.png)
